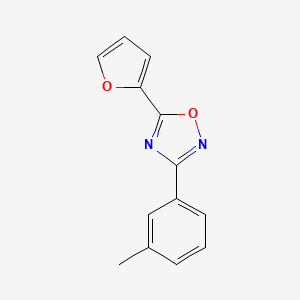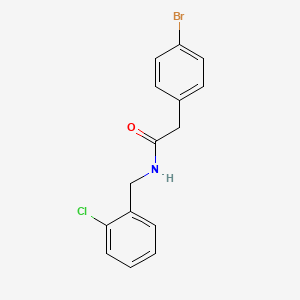
5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promise in a number of areas, including its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mécanisme D'action
The mechanism of action of 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can have a number of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole in lab experiments is that it is relatively easy to synthesize and can be obtained in relatively large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several potential future directions for research on 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One area of interest is its potential as an anti-inflammatory agent, and further studies could explore its effects on different types of inflammation and in different animal models.
Another potential future direction is its potential as an anti-cancer agent. Further studies could explore its effects on different types of cancer cells and in different animal models.
Finally, there is potential for 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole to be used in the development of new drugs or therapeutic agents. Further studies could explore its potential as a starting point for drug development, and investigate its effects in combination with other compounds.
Méthodes De Synthèse
There are several different methods for synthesizing 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole. One common method involves the reaction of 2-acetyl furan and 3-methylbenzohydrazide in the presence of a catalyst such as sulfuric acid. Other methods involve the use of different reagents and catalysts, but all involve the formation of the oxadiazole ring structure.
Applications De Recherche Scientifique
5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Another area of interest is its potential as an anti-cancer agent. Studies have shown that 5-(2-furyl)-3-(3-methylphenyl)-1,2,4-oxadiazole can induce apoptosis (programmed cell death) in cancer cells, and may have potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
5-(furan-2-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-9-4-2-5-10(8-9)12-14-13(17-15-12)11-6-3-7-16-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKBZQXBDBHRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Furan-2-yl)-3-(3-methylphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5781601.png)
![4-{[3-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5781608.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5781609.png)
![2,5-dimethoxybenzaldehyde (8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5781611.png)

![4-methyl-6-oxo-2-[(2-oxopentyl)thio]-1,6-dihydro-3-pyridinecarbonitrile](/img/structure/B5781619.png)

![N-(3-chloro-4-methylphenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5781635.png)
![N-(4-methylphenyl)-2-{[4-(4-morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}acetamide](/img/structure/B5781655.png)



![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5781682.png)
